molecular formula C17H23NOS B4029948 N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide

N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide

Cat. No.: B4029948
M. Wt: 289.4 g/mol
InChI Key: JKNITHLJMSSTEN-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H23NOS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.15003553 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-[1-(1-adamantyl)ethyl]-2-thiophenecarboxamide is a derivative of adamantane, a class of compounds known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives Adamantane derivatives are known to interact with a variety of biological targets, including proteins and enzymes, due to their unique structure and properties .

Mode of Action

Adamantane derivatives are known for their ability to interact with their targets in a unique manner due to their rigid and virtually stress-free structure . The compound’s interaction with its targets could lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Adamantane derivatives are known to influence a variety of biochemical pathways due to their high reactivity . These compounds can affect the function of proteins and enzymes, potentially leading to downstream effects on various biological processes.

Pharmacokinetics

The adamantane core is known to improve the thermal and mechanical properties of polymers , which could potentially influence the bioavailability of the compound.

Result of Action

Given the known properties of adamantane derivatives, it is plausible that this compound could influence a variety of cellular processes through its interactions with its targets .

Action Environment

The adamantane structure is known for its stability, which could potentially influence the compound’s action and efficacy in different environments .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-11(18-16(19)15-3-2-4-20-15)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,11-14H,5-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNITHLJMSSTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.